Cas no 925200-47-1 (1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone)

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone is a brominated pyrazole derivative with a methyl-substituted pyrazole core and an acetyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent enhances reactivity for further functionalization, enabling cross-coupling reactions and nucleophilic substitutions. The methyl group at the 1-position improves stability, while the acetyl moiety offers a reactive site for condensation or reduction reactions. This compound is valued for its well-defined structure, high purity, and utility in constructing complex heterocyclic frameworks. It is commonly used in research and industrial applications requiring precise molecular modifications.
1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone structure
925200-47-1 structure
Product Name:1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone
CAS No:925200-47-1
MF:C6H7BrN2O
MW:203.036580324173
MDL:MFCD04968842
CID:3058527
PubChem ID:7017423
Update Time:2025-06-26

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone
    • BBL038451
    • STK312089
    • EN300-229286
    • AKOS000307577
    • Z1269195261
    • SCHEMBL24553896
    • 925200-47-1
    • CS-0206664
    • 1-(4-Bromo-2-methyl-2H-pyrazol-3-yl)-ethanone
    • ALBB-003678
    • 818-331-1
    • MFCD04968842
    • AT42646
    • 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one
    • 1-(4-bromo-2-methylpyrazol-3-yl)ethanone
    • MDL: MFCD04968842
    • Inchi: 1S/C6H7BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3
    • InChI Key: DSOXXTVBGWJNLF-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C)C=1C(C)=O

Computed Properties

  • Exact Mass: 201.97418g/mol
  • Monoisotopic Mass: 201.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 34.9Ų

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Additional information on 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone

Introduction to 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS No. 925200-47-1)

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone, also known by its CAS number 925200-47-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazole ring structure, which is substituted with a bromine atom and a methyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone can be represented as C8H8BrN2O. The presence of the bromine atom and the methyl group on the pyrazole ring imparts specific reactivity and biological properties, which have been extensively studied in recent years. The compound's ability to undergo various chemical transformations, such as substitution reactions and coupling reactions, makes it an attractive starting material for the synthesis of more complex molecules.

In the context of medicinal chemistry, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone has been explored for its potential therapeutic applications. One of the key areas of interest is its role as a building block in the development of drugs targeting specific biological pathways. For instance, recent studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. These findings have opened up new avenues for drug discovery and development, particularly in the treatment of chronic diseases and cancer.

The synthetic versatility of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone has also been leveraged in the design of novel compounds with enhanced pharmacological profiles. Researchers have utilized this compound to synthesize a range of derivatives that exhibit improved solubility, stability, and bioavailability. These derivatives have been tested in preclinical studies to evaluate their efficacy and safety, with some showing significant promise in animal models.

In addition to its applications in drug discovery, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone has also been studied for its potential use in diagnostic imaging. The bromine atom in the molecule can be labeled with radioisotopes, making it useful for positron emission tomography (PET) imaging. This application has the potential to improve the accuracy and sensitivity of diagnostic procedures, particularly in oncology and neurology.

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization with the bromine and methyl groups. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. Recent advancements in catalytic methods have further optimized these synthetic processes, making it easier to produce this compound on a larger scale.

The physical properties of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone, such as its melting point, boiling point, and solubility, are crucial for its handling and storage. These properties have been well-characterized through experimental studies, providing valuable data for researchers working with this compound. The compound is generally stable under standard laboratory conditions but should be stored away from moisture and light to maintain its integrity.

In conclusion, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS No. 925200-47-1) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and versatile reactivity make it an important intermediate in the synthesis of bioactive molecules, contributing to advancements in medicinal chemistry, pharmaceutical research, and diagnostic imaging. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in future scientific endeavors.

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